4-Cyclopropyl-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-4(1)5-3-6-8-7-5/h3-4H,1-2H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSIUHLAYNGOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclopropyl 1h 1,2,3 Triazole and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The CuAAC reaction, a cornerstone of "click chemistry," is a powerful and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to afford the corresponding triazole with high regioselectivity and yield. rsc.orgbeilstein-journals.org
Regioselective Synthesis of 1,4-Disubstituted 4-Cyclopropyl-1H-1,2,3-triazoles
The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer. beilstein-journals.orgnih.gov In the context of synthesizing 4-cyclopropyl-1H-1,2,3-triazoles, this means that the reaction between cyclopropylacetylene (B33242) and an organic azide in the presence of a copper(I) catalyst will produce the 1-substituted-4-cyclopropyl-1H-1,2,3-triazole. This high degree of control over the product's regiochemistry is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govresearchgate.net
The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov This catalyzed pathway has a significantly lower activation energy compared to the uncatalyzed thermal reaction, allowing the reaction to proceed under mild conditions, often at room temperature and in a variety of solvents, including aqueous media. beilstein-journals.orgnih.gov The regioselectivity arises from the specific interactions within the copper-mediated transition state, which favors the formation of the 1,4-disubstituted product. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for 4-Cyclopropyl-1H-1,2,3-triazole Formation
The efficiency of the CuAAC reaction for the synthesis of 4-cyclopropyl-1H-1,2,3-triazoles can be influenced by several factors, including the choice of the copper(I) source, ligands, solvent, and temperature. researchgate.net
Catalyst Systems:
Copper(I) Sources: Common sources of the active Cu(I) catalyst include copper(I) halides (e.g., CuI, CuBr), copper(I) oxide, and in situ reduction of copper(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov Copper(I) phenylacetylide has also been employed as an efficient catalyst. mdpi.com
Ligands: The use of ligands can stabilize the Cu(I) catalyst, prevent disproportionation, and enhance the reaction rate. Nitrogen-containing ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are frequently used, particularly in aqueous or biological systems. beilstein-journals.org L-proline has also been shown to be a beneficial ligand in conjunction with CuI in glycerol. nih.gov N-heterocyclic carbene (NHC) copper complexes, like [(SIMes)CuBr], have also been reported as effective catalysts. beilstein-journals.org
Reaction Conditions:
Solvents: A wide range of solvents can be used for CuAAC reactions, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dimethylformamide (DMF), water, and mixtures of solvents like water/t-butanol. beilstein-journals.orgnih.gov The choice of solvent can impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.
Temperature: CuAAC reactions are often performed at room temperature, but gentle heating can sometimes be employed to accelerate the reaction, particularly with less reactive substrates. beilstein-journals.orgbeilstein-journals.org Microwave-assisted heating has also been utilized to significantly reduce reaction times. nih.gov
| Catalyst System | Ligand | Solvent | Temperature | Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | None | NMP | Room Temp | High | beilstein-journals.org |
| CuI | L-proline | Glycerol | Not specified | Good | nih.gov |
| [(SIMes)CuBr] | NHC | Water | Room Temp | 86 | beilstein-journals.org |
| Copper Phenylacetylide | None | CH₂Cl₂ | Room Temp | 70-90 | mdpi.com |
Influence of Alkyne and Azide Substituents on Cycloaddition Outcomes
The electronic and steric properties of the substituents on both the alkyne (cyclopropylacetylene) and the azide partner can influence the rate and efficiency of the CuAAC reaction.
Alkyne Substituent (Cyclopropyl Group): The cyclopropyl (B3062369) group is a small, strained ring that can participate in conjugation with the adjacent alkyne. This electronic feature generally makes cyclopropylacetylene a reactive partner in the CuAAC reaction. Compared to simple alkyl acetylenes, the reactivity is often comparable or slightly enhanced.
Azide Substituents:
Electronic Effects: The electronic nature of the substituent on the azide can have a modest effect on the reaction rate. Electron-withdrawing groups on the azide can sometimes lead to slightly faster reactions, while electron-donating groups may have the opposite effect. However, these effects are generally not as pronounced as in other cycloaddition reactions. nih.gov
Steric Hindrance: Significant steric bulk near the azide functionality can hinder the approach of the copper acetylide and slow down the reaction rate. For instance, azides with bulky ortho-substituents on an aromatic ring might react more slowly than their less hindered counterparts.
In a study synthesizing new 1,4-disubstituted 1,2,3-triazoles, various terminal acetylenes derived from natural products like carvacrol (B1668589) and eugenol (B1671780) were reacted with ethyl 2-azidoacetate using CuAAC, achieving yields between 50% and 80%. nih.gov This demonstrates the broad applicability of the reaction with different substituted partners.
Alternative and Metal-Free Synthetic Pathways
While CuAAC is the predominant method, concerns about the potential toxicity of residual copper in biological applications have spurred the development of alternative and metal-free synthetic routes to 1,2,3-triazoles.
Organocatalytic and Base-Mediated Cycloaddition Strategies
Organocatalysis: Metal-free organocatalytic methods for the synthesis of 1,2,3-triazoles have emerged as a powerful alternative. researchgate.netacs.org These reactions often involve the activation of a carbonyl compound to form an enolate or enamine intermediate, which then undergoes a [3+2] cycloaddition with an azide. acs.orgnih.gov For example, the reaction of 2,4-diketoesters with azides can be catalyzed by an organic base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) to produce functionalized 1,2,3-triazoles. researchgate.net While not specifically demonstrated for this compound, this methodology could potentially be adapted. Proline and its derivatives have also been used as organocatalysts in similar transformations. acs.org
Base-Mediated Synthesis: In some cases, a strong base can promote the cycloaddition of activated alkynes with azides without the need for a metal catalyst. This approach is typically limited to alkynes bearing strong electron-withdrawing groups, which enhance their reactivity towards nucleophilic attack by the azide. It is less common for the synthesis of triazoles from less activated alkynes like cyclopropylacetylene.
Multicomponent Reaction (MCR) Approaches to Functionalized 1,2,3-Triazoles
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.gov
Several MCR strategies have been developed for the synthesis of 1,2,3-triazoles. One common approach involves the in situ generation of one of the reactive partners. For example, a one-pot, three-component reaction can be performed starting from an organic halide, sodium azide, and a terminal alkyne in the presence of a copper catalyst. nih.gov The organic azide is formed in situ and immediately undergoes the CuAAC reaction.
Another elegant MCR approach involves a Sonogashira cross-coupling reaction to generate the alkyne in situ, followed by a CuAAC reaction. nih.gov For instance, an acyl chloride can be coupled with ethynyltrimethylsilane, and after desilylation, the resulting terminal alkyne can react with an azide in the same pot to yield a 1,4-disubstituted 4-acyl-1H-1,2,3-triazole. nih.gov This strategy allows for the rapid construction of diverse triazole libraries from readily available starting materials. While not explicitly reported for the 4-cyclopropyl derivative, this powerful methodology could be adapted by using a suitable cyclopropyl-containing starting material.
Transition Metal-Free Approaches to this compound Analogs
While copper- and ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC) reactions are powerful tools for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles respectively, the development of transition metal-free methods is of significant interest to avoid potential metal contamination in final products, particularly for pharmaceutical applications. nih.govnih.gov
One notable metal-free approach involves the reaction of highly strained cycloalkynes with azides. nih.gov This method, driven by the release of ring strain, allows for the formation of functionalized 1,2,3-triazoles without the need for a metal catalyst. Another strategy employs activated dipolarophiles, such as enamines or enolates, which can readily undergo [3+2] cycloaddition with organic azides. nih.govnih.gov For instance, the reaction of β-carbonyl phosphonates with azides in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) provides a regioselective route to multisubstituted 1,2,3-triazoles under mild, metal-free conditions. nih.govacs.org
Furthermore, innovative one-pot, metal-free multicomponent reactions have been developed. One such method facilitates the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org This process involves an organocatalyzed coupling to form an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org Additionally, a base-promoted direct synthesis of vinyl-1,2,3-triazole derivatives has been achieved by reacting alkynes with triazoles, demonstrating a novel and green route that avoids potentially explosive organic azides. nih.gov
| Reactants | Reagents/Conditions | Product Type | Reference |
| Strained Cycloalkynes, Azides | Metal-free | Functionalized 1,2,3-triazoles | nih.gov |
| β-Carbonyl Phosphonates, Azides | Cs₂CO₃, DMSO | Multisubstituted 1,2,3-triazoles | nih.govacs.org |
| Phosphonium Salts, Aldehydes, Sodium Azide | Organocatalyst | 4,5-Disubstituted 1H-1,2,3-triazoles | organic-chemistry.org |
| Alkynes, Triazoles | Inorganic Base | Vinyl-1,2,3-triazole derivatives | nih.gov |
Derivatization and Functionalization Strategies of this compound Scaffolds
The inherent stability and functionality of the 1,2,3-triazole ring make it an excellent platform for further chemical modifications. These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications.
Synthesis of Triazolium Salts from 1,4-Disubstituted Triazoles
A primary method for functionalizing 1,4-disubstituted 1,2,3-triazoles, such as those bearing a 4-cyclopropyl group, is through N-alkylation to form 1,3,4-trisubstituted-1,2,3-triazolium salts. umich.eduresearchgate.netnih.gov This quaternization reaction typically involves treating the triazole with an alkylating agent, such as an alkyl halide or alkyl triflate. researchgate.net The resulting triazolium salts are a class of ionic liquids and have shown potential as organocatalysts and antimicrobial agents. researchgate.netnih.gov
The synthesis of these triazolium salts often begins with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create the initial 1,4-disubstituted 1,2,3-triazole. umich.eduresearchgate.net Subsequent N-alkylation at the N3 position yields the desired triazolium salt. nih.gov This two-step process allows for significant structural diversity, as the substituents at the 1- and 4-positions of the triazole ring, the alkylating agent, and the counter-anion can all be varied. researchgate.net
| Starting Material | Reagent | Product | Reference |
| 1,4-Disubstituted 1,2,3-triazole | Alkyl halide | 1,3,4-Trisubstituted-1,2,3-triazolium salt | nih.gov |
| 1,4-Disubstituted 1,2,3-triazole | Alkyl triflate | 1,3,4-Trisubstituted-1,2,3-triazolium salt | researchgate.net |
| 1,4-Disubstituted-1,2,3-triazoles | Sulfuric Acid (H₂SO₄) | 3-Alkyl-1,2,3-triazol-1-ium hydrogen sulphate | researchgate.net |
Post-Functionalization via Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions
Beyond N-alkylation, the 1,2,3-triazole scaffold can be further elaborated through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These transformations can introduce new functional groups and build more complex molecular architectures.
Denitrogenative transformations of NH-1,2,3-triazoles, initiated by N-acylation, lead to the formation of vinyl cation intermediates upon acid-mediated ring opening and nitrogen elimination. nih.gov These reactive intermediates can then participate in various C-C bond-forming reactions, including cyclizations and rearrangements, to generate structurally diverse products. nih.gov
C-N bond formation is another key strategy for functionalizing the triazole ring. For example, silver-catalyzed cascade cyclizations of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes have been developed to construct fused polycyclic triazole systems through the formation of multiple new C-N bonds in a single operation. researchgate.net Similarly, palladium-catalyzed three-component reactions of amino-NH-1,2,3-triazoles, isocyanides, and iodoarenes afford tricyclic fused 1,2,3-triazoles. researchgate.net
N-Derivatization Reactions for Structural Diversification
N-derivatization of the 1,2,3-triazole ring is a fundamental strategy for structural diversification. The triazole nitrogen atoms can react with a variety of electrophiles to introduce a wide range of substituents.
The synthesis of N-vinyl-1,2,3-triazole derivatives can be achieved through the direct reaction of 1,2,3-triazoles with alkenyl compounds, often catalyzed by a base. nih.gov Another approach involves a modified Wolff's cyclocondensation of 2-aminoethanol and α-diazo-β-oxoamides. nih.gov
Furthermore, copper-catalyzed oxidative heterocyclization provides a route to 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides, demonstrating selective C-N bond formation. nih.govorganic-chemistry.org While this example pertains to the 1,2,4-triazole (B32235) isomer, the principles of controlling C-N bond formation are relevant to the broader field of triazole chemistry. The choice of catalyst and reaction conditions can influence the regioselectivity of these derivatization reactions, allowing for the targeted synthesis of specific isomers and functionalized analogs.
Advanced Spectroscopic and Crystallographic Analysis of 4 Cyclopropyl 1h 1,2,3 Triazole Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy serves as a powerful tool for the unambiguous structural confirmation of 4-cyclopropyl-1H-1,2,3-triazole and for probing its interactions in various chemical and biological contexts.
High-Resolution 1H NMR and 13C NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of newly synthesized this compound and its derivatives. The characteristic chemical shifts and coupling patterns of the cyclopropyl (B3062369) and triazole ring protons and carbons provide a definitive fingerprint of the molecule.
In a typical ¹H NMR spectrum of this compound, the protons of the cyclopropyl group and the triazole ring exhibit distinct signals. Similarly, the ¹³C NMR spectrum shows characteristic resonances for the carbons of both ring systems. For instance, in the synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole, the presence of all adamantyl, cyclopropyl, and 1,2,3-triazole spin systems in the NMR spectra confirmed the successful synthesis of the target molecule. jluiset.com.mx The absence of certain signals can also be informative, as will be discussed in the context of paramagnetic species.
Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Triazole-H | 7.50 - 8.50 (singlet) | 120.0 - 130.0 |
| Triazole-C4 | - | 140.0 - 150.0 |
| Triazole-C5 | - | 120.0 - 130.0 |
| Cyclopropyl-CH | 1.80 - 2.20 (multiplet) | 5.0 - 15.0 |
| Cyclopropyl-CH₂ | 0.80 - 1.20 (multiplet) | 5.0 - 15.0 |
Note: The exact chemical shifts can vary depending on the solvent and the other substituents on the triazole ring.
Paramagnetic NMR Spectroscopy for Metal Trace Characterization in Triazole Products
The synthesis of 1,4-disubstituted-1,2,3-triazoles often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. jluiset.com.mxresearchgate.net A significant challenge in these syntheses is the potential for residual paramagnetic copper(II) traces in the final product, which can complicate NMR spectral interpretation. jluiset.com.mxunam.mx Paramagnetic NMR spectroscopy, particularly ¹³C NMR, is a powerful technique to detect and characterize these metal traces. jluiset.com.mxresearchgate.net
The presence of a paramagnetic center causes significant broadening and shifting of NMR signals of nuclei in its proximity. jluiset.com.mxresearchgate.net In the case of copper-contaminated 1-((3s,5s,7s)-adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole, the ¹³C NMR signals of the cyclopropyl and triazole carbons were broadened to the point of being unobservable. jluiset.com.mx This effect is attributed to the fast electron spin relaxation of the paramagnetic Cu(II) center, which is likely coordinated to the triazole ring. jluiset.com.mx The analysis of chemical shifts and line widths in paramagnetic NMR spectra strongly suggests that copper traces primarily affect the cyclopropyl and 1,2,3-triazole spin systems due to their proximity to the paramagnetic center. jluiset.com.mx This technique not only confirms the presence of the metal impurity but also provides insight into its binding location on the triazole derivative. jluiset.com.mx
Saturation Transfer Difference (STD) NMR for Ligand-Enzyme Binding Studies
While specific studies on the use of Saturation Transfer Difference (STD) NMR with this compound are not extensively documented in the provided results, this technique is a powerful method for investigating the binding of ligands to macromolecular targets such as enzymes. STD NMR experiments allow for the identification of the specific protons of a small molecule that are in close contact with a protein in a binding event. This information is crucial for understanding the binding mode and for structure-based drug design. Given the prevalence of triazole derivatives in medicinal chemistry, including as enzyme inhibitors, STD NMR represents a valuable tool for studying the interactions of this compound-containing compounds with their biological targets.
X-Ray Diffraction (XRD) and Crystallographic Studies
Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single crystal X-ray diffraction has been successfully employed to determine the solid-state structures of this compound derivatives. jluiset.com.mxunam.mxgoogle.com For instance, the crystal structure of 1-((3s,5s,7s)-adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole was determined to understand its three-dimensional arrangement and the influence of its substituents. jluiset.com.mxunam.mx The diffraction data, typically collected at low temperatures to minimize thermal vibrations, allows for the precise location of each non-hydrogen atom in the crystal lattice. jluiset.com.mx The resulting structural model confirms the connectivity of the atoms and provides detailed geometric parameters. jluiset.com.mxgoogle.com These studies are crucial for validating the structures of novel compounds and for understanding intermolecular interactions in the solid state.
Analysis of Molecular Conformation, Dihedral Angles, and Torsional Abnormalities
Crystallographic data is invaluable for analyzing the detailed conformation of the this compound moiety and the relative orientation of its substituents. The analysis of dihedral angles, which describe the rotation around a chemical bond, can reveal important structural features and potential strains within the molecule.
Interestingly, X-ray diffraction studies have been used in conjunction with paramagnetic NMR to identify structural abnormalities that may be indicative of metal contamination. jluiset.com.mxunam.mx In the case of 1-((3s,5s,7s)-adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole, abnormalities in the torsional angles between the substituents and the 1,2,3-triazole ring were observed. jluiset.com.mxunam.mx It has been suggested that the presence of nearby copper centers could promote these structural distortions. jluiset.com.mx This highlights a synergistic approach where XRD provides a static picture of the molecular geometry, which can then be correlated with dynamic information about metal coordination from paramagnetic NMR.
Table 2: Selected Crystallographic Data for a Representative this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 10.0 - 11.0 |
| c (Å) | 12.0 - 13.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1100 - 1300 |
| Z | 4 |
Note: These are illustrative values and can vary significantly for different derivatives.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The crystal structure and supramolecular assembly of this compound and its derivatives are governed by a network of specific intermolecular interactions. While the crystal structure of the parent this compound is not extensively detailed in the provided search results, analysis of closely related compounds provides significant insight into its expected solid-state behavior.
For instance, the crystal structure of 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole shows that molecules associate through N-H···N hydrogen bonding, forming supramolecular zigzag chains. epa.gov In this dihydro derivative, the triazole ring lies on a mirror plane and is orthogonal to the cyclopropyl ring, with considerable delocalization of pi-electron density within the triazole ring. epa.gov
In more complex derivatives, such as 5-cyclopropyl-1H-1,2,3-triazole-4-carboxamides, a variety of interactions dictate the crystal packing. These include N-H···N, C-H···N, and O-H···O hydrogen bonds, which link molecules into dimers or infinite ribbons. nih.govnih.gov For example, in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, molecules form homodimers through N—H⋯N and C—H⋯N hydrogen bonds, which are then linked into ribbons by C—H⋯O interactions. nih.gov Similarly, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide features molecules linked by O—H⋯O and C—H⋯N interactions into infinite ribbons. nih.gov
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. For cyclopropyl-triazole derivatives, this analysis reveals the relative contributions of different types of contacts. The analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, for instance, allows for a detailed examination of the close contacts driving the formation of its supramolecular structure. nih.gov Other interactions, such as π–π stacking between triazole and other aromatic rings, can also play a role in stabilizing the crystal packing of related triazole compounds. nih.gov
The orientation of the cyclopropyl ring relative to the triazole ring is a key structural feature. In different derivatives, the dihedral angle between the mean plane of the cyclopropyl ring and the triazole ring can vary, for example, being measured at 55.6 (1)°. nih.gov This orientation can influence the steric environment and the nature of the intermolecular contacts.
Table 1: Summary of Intermolecular Interactions in Cyclopropyl-Triazole Derivatives
| Interaction Type | Description | Example Compound | Citation |
| N-H···N Hydrogen Bonding | Forms supramolecular chains or dimers. | 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole | epa.gov |
| O-H···O Hydrogen Bonding | Links molecules into infinite ribbons. | 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | nih.gov |
| C-H···N Hydrogen Bonding | Contributes to the formation of dimers and ribbons. | N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | nih.gov |
| C-H···O Interactions | Interconnects molecular ribbons into layers. | 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | nih.gov |
| π–π Interactions | Stabilizes dimers through stacking of aromatic/heterocyclic rings. | 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole | nih.gov |
Complementary Spectroscopic and Analytical Techniques
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The key functional groups are the N-H bond, the C-H bonds of the cyclopropyl and triazole rings, and the C=N and N=N bonds within the triazole ring. The N-H stretching vibration is typically observed as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group and the triazole ring appear around 3000-3150 cm⁻¹. mdpi.com
The vibrations of the triazole ring itself provide a diagnostic fingerprint. The C=N and N=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. ijsr.net Ring deformation modes for 1,2,3-triazole derivatives can also be observed at lower wavenumbers. researchgate.net Studies on various substituted 1,2,3- and 1,2,4-triazoles confirm these assignments and demonstrate how substitution patterns can influence the precise position of these bands. mdpi.comijsr.netnih.gov
Table 2: Representative IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Citation |
| N-H (Triazole) | Stretching | 3100 - 3400 | mdpi.comnih.gov |
| C-H (Cyclopropyl, Triazole) | Stretching | 3000 - 3150 | mdpi.com |
| C=N / N=N (Triazole Ring) | Stretching | 1400 - 1600 | ijsr.net |
| Triazole Ring | Deformation | ~1530 | researchgate.net |
| C-N (Triazole Ring) | Stretching | 1200 - 1300 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. nih.gov
For this compound (C₅H₇N₃), the expected exact mass of the neutral molecule is 109.06399 Da. In electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, with an expected m/z of 110.07127.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. A characteristic fragmentation pathway for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da). rsc.org This leads to a prominent fragment ion, [M+H-N₂]⁺, which would be observed at m/z 82.07127 for the target compound. Further fragmentation can involve cleavage of the cyclopropyl ring or loss of other small neutral molecules like HCN. nih.govrsc.org The study of these fragmentation pathways is crucial for distinguishing between isomers, such as 1,2,3- and 1,2,4-triazoles. nih.govresearchgate.net
Table 3: Predicted HRMS Data for this compound
| Species | Formula | Calculated m/z | Fragmentation Pathway | Citation |
| [M+H]⁺ | C₅H₈N₃⁺ | 110.07127 | Protonated Molecule | uni.lu |
| [M+Na]⁺ | C₅H₇N₃Na⁺ | 132.05321 | Sodium Adduct | uni.lu |
| [M+H-N₂]⁺ | C₅H₈N⁺ | 82.06478 | Loss of Dinitrogen | nih.govrsc.org |
Theoretical and Computational Chemistry Investigations of 4 Cyclopropyl 1h 1,2,3 Triazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a mainstay of computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the optimized geometry, electronic structure, and spectroscopic properties of molecules. In the context of triazoles, DFT calculations are employed to:
Investigate the structural and electronic properties of metal complexes with 1,2,3-triazole-based ligands. nih.gov
Study the conformation and stability of linked 1,2,3-triazole units. mdpi.comnih.gov
Analyze electron distribution and spin density in triazole anion radicals. acs.org
Confirm experimental findings and explain the activity of biologically active triazole conjugates. acs.orgnih.gov
For instance, studies on various substituted 1,2,3-triazoles use DFT to calculate properties like molecular electrostatic potential (MEP), which helps in understanding drug-receptor interactions by identifying electron-rich and electron-poor regions of a molecule. nih.gov
The Hartree-Fock (HF) method is an ab initio calculation that provides a foundational approximation of the multi-electron Schrödinger equation. wikipedia.orgusp.br While often less accurate than DFT for many applications due to its neglect of electron correlation, it is a crucial starting point for more advanced methods. wikipedia.orgnih.gov The HF method is used to:
Calculate wave functions and energies for molecular systems. wikipedia.org
Optimize molecular geometries and predict a variety of molecular properties. scirp.org
Serve as the basis for Self-Consistent Field (SCF) calculations, which iteratively refine the molecular orbitals. usp.brunifap.br
In studies of bioactive molecules, HF calculations, often with various basis sets, are used to determine the electronic properties that contribute to a molecule's activity. scirp.orgunifap.br For example, HF has been used to study the properties of antimalarial drugs like artemisinin (B1665778) and its derivatives. scirp.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org This analysis is critical for:
Predicting the feasibility and stereochemical outcomes of reactions, such as cycloadditions and sigmatropic rearrangements. wikipedia.orgimperial.ac.uk
Understanding and rationalizing reaction mechanisms. numberanalytics.comnumberanalytics.com
Identifying the most reactive sites within a molecule. nih.gov
The energy and symmetry of the HOMO and LUMO can determine whether a reaction is allowed to proceed under thermal or photochemical conditions, providing a powerful predictive tool for chemists. imperial.ac.uk
Computational Analysis of Chemical Descriptors and Properties
From the energies of the frontier orbitals, a range of chemical descriptors can be calculated. These parameters quantify aspects of molecular stability and reactivity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. nih.gov
Computational studies on various triazole derivatives consistently calculate the HOMO-LUMO gap to assess and compare their stability and reactivity. researchgate.netntu.edu.iq For example, in a study of 1,2,3-triazole and chiral Schiff base hybrids, the HOMO-LUMO gap for different compounds ranged from 3.37 eV to 4.76 eV, indicating varying levels of stability. nih.gov
| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |
|---|---|---|---|---|
| 1,2,3-Triazole-Schiff Base Hybrid 4 | - | - | 3.37 | nih.gov |
| 1,2,3-Triazole-Schiff Base Hybrid 3 | - | - | 4.28 | nih.gov |
| 1,2,3-Triazole-Schiff Base Hybrid 1 | - | - | 4.64 | nih.gov |
Global reactivity descriptors derived from HOMO and LUMO energies provide further insight into a molecule's behavior. These are calculated using the following relationships:
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
Chemical Potential (μ) indicates the tendency of electrons to escape from a system. Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.
These parameters are frequently calculated in computational studies of triazoles to provide a quantitative measure of their reactivity. acs.orgnih.govirjweb.comirjweb.com For example, a study on a dithiocarbazate derivative calculated a chemical hardness of 0.04 eV and an electrophilicity index of 0.58 eV, indicating high reactivity. nih.gov
| Parameter | Value (eV) | Source |
|---|---|---|
| Chemical Hardness (η) | 0.04 | nih.gov |
| Chemical Potential (μ) | -0.22 | nih.gov |
| Electrophilicity Index (ω) | 0.58 | nih.gov |
Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of the bonding and electronic interactions. nih.gov It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This analysis is particularly useful for understanding hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty non-bonding or anti-bonding orbital. mdpi.comyoutube.com This interaction leads to stabilization of the molecule.
In the context of triazole derivatives, NBO analysis helps to elucidate the intramolecular charge transfer and the stability arising from various electronic interactions. nih.gov For substituted triazoles, the analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from donor to acceptor orbitals. mdpi.com For instance, in thiazole (B1198619) azo dyes, which share structural similarities with functionalized triazoles, the stabilization energy is calculated using second-order perturbation theory to understand the interactions between filled and virtual orbital spaces. mdpi.com
A hypothetical NBO analysis for this compound would likely reveal the following interactions:
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) (Illustrative) | Interaction Type |
| σ(C-C) of cyclopropyl (B3062369) | π(N=N) of triazole | Low to moderate | σ → π hyperconjugation |
| π(N=N) of triazole | σ(C-H) of cyclopropyl | Low | π → σ hyperconjugation |
| Lone Pair (N) of triazole | σ(C-C) of cyclopropyl | Moderate | n → σ hyperconjugation |
This table is illustrative and based on general principles of NBO analysis on similar molecules.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable tools in modern drug discovery and materials science. They allow for the prediction of molecular interactions, conformational changes, and structure-activity relationships, thereby guiding the synthesis and experimental testing of new compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govarabjchem.org This method is crucial for understanding the binding mode of potential drug candidates and for virtual screening of compound libraries. pensoft.net The process involves generating various conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. frontiersin.org
In the context of triazole derivatives, molecular docking has been extensively used to investigate their potential as inhibitors of various enzymes. For example, docking studies of novel 1,2,4-triazole (B32235) derivatives containing cyclopropyl moieties have been performed to assess their potential as sterol demethylase inhibitors. rsc.org These studies revealed that the triazole ring often plays a crucial role in coordinating with a metal ion (like the heme iron in cytochrome P450 enzymes) or forming hydrogen bonds with key amino acid residues in the active site. frontiersin.orgrsc.org
A molecular docking study of this compound against a hypothetical target protein might reveal interactions such as:
| Interaction Type | Interacting Residues (Example) |
| Hydrogen Bonding | Gln92, Thr200 |
| Hydrophobic Interactions | Val121, Leu199, Pro202 |
| π-π Stacking | His94 |
This table is illustrative. The specific interacting residues would depend on the target protein's active site.
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational changes and stability of the complex over time. arabjchem.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal the dynamic behavior of the system. pensoft.net
MD simulations are particularly useful for assessing the stability of the binding pose predicted by docking and for analyzing the conformational flexibility of the ligand and the protein. frontiersin.orgnih.gov For instance, MD simulations of triazole inhibitors bound to CYP51 have been used to investigate the stability of the complex and the key interactions that maintain the binding. frontiersin.org The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the protein-ligand complex during the simulation. nih.gov
A typical MD simulation protocol for a this compound-protein complex would involve:
System Preparation: Solvating the complex in a water box and adding ions to neutralize the system.
Minimization: Energy minimization to remove steric clashes.
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.
Production Run: Running the simulation for a specific time (e.g., 100 ns) to collect data on the trajectory of the atoms. nih.gov
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR studies by establishing a mathematical relationship between the structural properties of a series of compounds and their activities. nih.gov
For triazole derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. For example, studies on 1,2,4-triazole derivatives have shown that the nature and position of substituents on the triazole ring and its appended groups significantly impact their anti-inflammatory or antifungal activities. mdpi.comnih.gov The presence of a cyclopropyl group can be a key determinant of activity, often contributing to favorable hydrophobic interactions and metabolic stability.
A computational SAR study on a series of this compound analogs might involve the following steps:
Data Set Preparation: A series of analogs with known biological activities is selected.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analog.
Model Building: A statistical model (e.g., multiple linear regression, partial least squares) is built to correlate the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The insights gained from such studies can guide the design of new analogs with improved potency and selectivity. For instance, it might be found that increasing the hydrophobicity of a particular substituent on the triazole ring enhances its activity, or that a specific hydrogen bond donor/acceptor is crucial for binding. mdpi.comnih.gov
| Compound | Substitution on Triazole Ring | Biological Activity (Illustrative IC50) | Key SAR Insight |
| This compound | Unsubstituted | 10 µM | Baseline activity |
| Analog 1 | Addition of a phenyl group at N1 | 5 µM | Potential for π-π stacking interactions |
| Analog 2 | Addition of a hydroxyl group on the cyclopropyl ring | 15 µM | May introduce unfavorable steric hindrance or polarity |
| Analog 3 | Replacement of cyclopropyl with isopropyl | 20 µM | Cyclopropyl ring may be optimal for binding pocket |
This table is illustrative and represents a hypothetical SAR study.
Mechanistic Investigations of 4 Cyclopropyl 1h 1,2,3 Triazole Formation and Transformations
Detailed Reaction Mechanisms of Triazole Cycloadditions
The formation of the 1,2,3-triazole ring is most prominently achieved through cycloaddition reactions, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a cornerstone methodology. However, metal-free and organocatalytic alternatives have also emerged, offering distinct mechanistic pathways.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 4-Cyclopropyl-1H-1,2,3-triazole Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including this compound. organic-chemistry.orgnih.gov This reaction, a prime example of "click chemistry," exhibits a significant rate acceleration of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.orgjetir.org The reaction is typically robust, tolerating a wide pH range (4-12) and various functional groups. organic-chemistry.orgacs.org
The currently accepted mechanism involves a dinuclear copper intermediate, although mononuclear pathways have also been computationally studied. rsc.orgbeilstein-journals.org The catalytic cycle can be summarized as follows:
Formation of a Copper-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne, in this case, cyclopropylacetylene (B33242), to a Cu(I) center. This coordination increases the acidity of the terminal proton, facilitating deprotonation to form a copper(I) acetylide intermediate. organic-chemistry.orgnih.gov Computational studies suggest that the formation of a dinuclear Cu(I)-acetylide complex is a key step. nih.gov
Coordination of the Azide (B81097): The organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex. organic-chemistry.orgnih.gov The formation of this ternary copper/alkyne/azide complex is considered a crucial step that dictates the reaction rate. nih.gov
Cycloaddition: An unusual six-membered copper metallacycle is then formed. organic-chemistry.org This is followed by a ring contraction to a triazolyl-copper derivative. organic-chemistry.org This step is generally fast and may be kinetically invisible. nih.gov
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the triazolyl-copper intermediate, which releases the 1,4-disubstituted triazole product (this compound) and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org
Computational studies using Density Functional Theory (DFT) have indicated that the CuAAC reaction proceeds via a stepwise mechanism. rsc.org The activation energies for both mononuclear and binuclear pathways have been calculated, with the binuclear pathway generally being favored and consistent with experimental observations. rsc.org The choice of ligands, such as diimine and phosphorus ligands, can influence the activation energies of these pathways. rsc.org
| Pathway | Ligand Type | Activation Energy (kcal/mol) in Toluene |
| Mononuclear | Diimine (L1, L2, L3) | ~11.9 - 15.1 |
| Mononuclear | Phosphorus (L4, L5) | ~10.1 - 13.0 |
| Binuclear | Diimine (L1, L2, L3) | ~7.6 - 9.9 |
| Binuclear | Phosphorus (L4, L5) | ~9.3 - 16.8 |
Table 1. Computationally determined activation energies for mononuclear and binuclear CuAAC pathways with different ligand types. rsc.org
Mechanistic Pathways of Metal-Free and Organocatalytic Triazole Formations
While CuAAC is a dominant method, concerns over copper contamination have driven the development of metal-free and organocatalytic alternatives for the synthesis of 1,2,3-triazoles. These methods proceed through distinct mechanistic pathways.
Metal-Free Synthesis: A notable metal-free approach involves the reaction of β-carbonyl phosphonates with azides. acs.org This method, facilitated by a unique cesium carbonate system in DMSO, is highly regioselective. The proposed mechanism involves the formation of a cesium-chelated Z-enolate, which acts as an efficient dipolarophile in the [3+2] cyclization with the azide. acs.org Another metal-free route utilizes the in situ formation of an enaminone intermediate from a methyl ketone and N,N-dimethylformamide dimethyl acetal, which then undergoes a 1,3-dipolar cycloaddition with an organic azide to yield 4-acyl-1,2,3-triazoles with 100% regioselectivity. nih.gov
Organocatalytic Synthesis: Organocatalytic routes for the synthesis of substituted 1,2,3-triazoles have gained significant attention due to their high regioselectivity and broad substrate scope. rsc.orgrsc.org These reactions often proceed via the formation of active intermediates like enamines or dienamines. rsc.org For instance, the reaction of enones with aryl azides in the presence of pyrrolidine (B122466) as a catalyst proceeds through an enamine intermediate. rsc.org The mechanism generally involves the formation of a dienamine from the ketone and the organocatalyst, which then reacts with the azide. rsc.org
| Catalyst Type | Intermediate | Reactant 1 | Reactant 2 | Product Type |
| Pyrrolidine | Enamine | Cyclic enone | Aryl azide | Trisubstituted 1,2,3-triazole |
| Diethylamine | Dienamine | Unsaturated aldehyde | Aryl azide | 4-Alkenyl-1,2,3-triazole |
| DBU | Zwitterion | Activated alkene | Organic azide | Functionalized triazole |
Table 2. Overview of Organocatalytic Routes to Substituted 1,2,3-Triazoles. rsc.org
Mechanisms of Derivatization and Rearrangement Reactions
Following the synthesis of the this compound core, further functionalization and rearrangement reactions can be employed to access a wider range of derivatives.
Mechanism of Triazolium Salt Formation and Copper Contaminant Removal Strategies
Mechanism of Triazolium Salt Formation: 1,2,3-Triazolium salts are typically synthesized from the corresponding 1,2,3-triazoles through N-alkylation or N-arylation. wikipedia.orgmdpi.com The mechanism involves the quaternization of one of the nitrogen atoms in the triazole ring. wikipedia.org For a 1,4-disubstituted triazole like this compound, alkylation generally occurs at the N-3 position with regioselectivity. mdpi.com The process often involves deprotonation of the triazole with a base, followed by reaction with an alkylating agent such as an alkyl halide. mdpi.com The resulting alkylated triazole can then be converted to the triazolium salt. mdpi.com
Copper Contaminant Removal Strategies: A significant challenge in the application of CuAAC-synthesized triazoles, particularly in biological and materials science contexts, is the removal of residual copper catalyst. mdpi.com Several strategies have been developed to address this issue:
Chelation and Extraction: Aqueous solutions of chelating agents like ammonia (B1221849) or EDTA can be used to extract copper ions. researchgate.net Saturated ammonium (B1175870) chloride solution is also commonly used in workup procedures. reddit.com
Solid-Phase Extraction (SPE): C18 SPE cartridges can effectively remove copper ions, especially for water-soluble products. researchgate.net
Dialysis: For macromolecular products, dialysis against a solution of EDTA followed by water is an effective method for copper removal. researchgate.net
Chelating Resins: Resins like Chelex can be employed to bind and remove copper ions. researchgate.net
Precipitation and Filtration: In some cases, the triazole product can be precipitated from the reaction mixture, leaving the catalyst in the solution, which can then be separated by filtration. beilstein-journals.org
| Method | Principle | Application |
| Chelation/Extraction | Formation of a soluble copper complex | General purpose, effective for many small molecules |
| Solid-Phase Extraction | Differential partitioning | Water-soluble products |
| Dialysis | Size exclusion | Macromolecules, polymers |
| Chelating Resins | Ion exchange | General purpose, effective for trace removal |
| Precipitation/Filtration | Differential solubility | Products that are solids and insoluble in the reaction solvent |
Table 3. Common Strategies for Copper Removal from CuAAC Reactions. beilstein-journals.orgresearchgate.netreddit.comresearchgate.net
Investigation of Dimroth Reaction Mechanisms in Triazole Synthesis
The Dimroth rearrangement is an isomerization reaction observed in certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange positions. wikipedia.org This rearrangement proceeds through a ring-opening and ring-closure mechanism. nih.gov The accepted mechanism typically involves the following steps:
Protonation: The reaction is often initiated by the protonation of a nitrogen atom in the heterocyclic ring. nih.govbeilstein-journals.org
Ring Opening: The protonated intermediate undergoes ring opening to form a diazo intermediate. wikipedia.org
Tautomerization/Bond Rotation: Tautomerization or C-C bond rotation can occur in the open-chain intermediate. wikipedia.orgbeilstein-journals.org
Ring Closure: The intermediate then re-cyclizes to form an isomeric heterocyclic ring. nih.govbeilstein-journals.org
Deprotonation: Finally, deprotonation yields the rearranged product. beilstein-journals.org
The Dimroth rearrangement can be catalyzed by acids or bases and is often accelerated by heat. nih.gov The rate of the rearrangement and the ratio of products can be influenced by the pH of the reaction medium and the nature of the substituents on the triazole ring. nih.gov This rearrangement has been utilized as a synthetic strategy to access different isomers of nitrogen-rich heterocyclic compounds. rsc.org
Influence of Reaction Parameters on Mechanism and Regioselectivity
The mechanism and, consequently, the regioselectivity of triazole formation are sensitive to various reaction parameters. In the context of the CuAAC, which typically yields the 1,4-disubstituted regioisomer, factors such as the catalyst system, solvent, and temperature can play a crucial role.
For instance, while Cu(I) catalysis strongly favors the formation of 1,4-disubstituted triazoles, the use of a ruthenium catalyst in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) leads to the opposite regioselectivity, yielding 1,5-disubstituted triazoles. organic-chemistry.org This highlights the profound influence of the metal catalyst on the reaction mechanism and outcome.
In metal-free and organocatalytic systems, the choice of catalyst and solvent is paramount in directing the regioselectivity. For example, in the organocatalytic synthesis of triazoles, the catalyst can influence whether the reaction proceeds through an enamine or a dienamine intermediate, leading to different product structures. rsc.org
DFT studies have shown that for the uncatalyzed thermal cycloaddition, the activation energy difference between the pathways leading to the 1,4- and 1,5-regioisomers is very small (around 0.3 kcal/mol), explaining the lack of regioselectivity in the absence of a catalyst. nih.gov The copper catalyst dramatically alters the potential energy surface, favoring the pathway to the 1,4-isomer. nih.govresearchgate.net The nature of the alkyne and azide substituents can also influence the reaction rate and efficiency. Terminal alkynes with lower pKa values and azides with ancillary copper-binding ligands are favored in CuAAC reactions. nih.gov
Role of Solvents and Additives in Directing Reaction Outcomes
Solvents: The CuAAC reaction is renowned for its compatibility with a wide range of solvents, including protic and aprotic media. rsc.org Aqueous solvent systems, often mixed with an organic co-solvent like tert-butanol, ethanol, or acetonitrile, are highly common and align with the principles of green chemistry. nih.govrsc.orgfrontiersin.org These polar protic environments are generally effective for dissolving the azide and catalyst components. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are also frequently used, particularly for substrates with lower polarity. nih.govnih.gov In some cases, the use of non-toxic, benign ionic liquids has been shown to improve reaction rates and regioselectivity. rsc.org
Additives and Catalysts:
Copper Catalysts: The standard catalyst for forming the 1,4-regioisomer is a copper(I) species. rsc.org This is often generated in situ from a more stable copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent, most commonly sodium ascorbate. nih.govfrontiersin.org Direct sources of Cu(I), such as CuI or copper(I) acetate, can also be used effectively. nih.govrsc.org The catalyst can be homogeneous or heterogeneous; the use of copper nanoparticles or copper wire has been explored to facilitate catalyst removal. mdpi.com
Ruthenium Catalysts: To direct the reaction towards the formation of the 1,5-disubstituted triazole isomer, a ruthenium catalyst is the preferred choice. nih.govresearchgate.net The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds through a different mechanism involving a ruthenacycle intermediate, leading to the alternative regiochemistry. nih.gov This provides a powerful tool for selectively synthesizing either the 1,4- or 1,5-cyclopropyl-substituted triazole.
Ligands: In many CuAAC protocols, a ligand is added to stabilize the Cu(I) oxidation state and prevent disproportionation or oxidation, thereby accelerating the reaction. Nitrogen- or phosphorus-based ligands are common. For example, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a widely used water-soluble ligand that enhances reaction rates in aqueous media. nih.gov Phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) have been used with silver(I) catalysts in copper-free click reactions to achieve the 1,4-disubstituted product. rsc.org
Bases and Other Additives: Bases like triethylamine (B128534) are sometimes added, particularly in reactions involving substrates that can generate acidic byproducts. nih.gov In certain multicomponent reactions, acetic acid has been used as an additive to promote specific steps in the reaction cascade. nih.gov Supramolecular hosts like cucurbit nih.govuril have even been used to encapsulate and inactivate a copper catalyst, allowing for temporal control over the reaction, which can be initiated on-demand by adding a specific chemical signal. nih.govresearchgate.net
The following table summarizes the influence of different solvent and additive systems on the outcome of azide-alkyne cycloadditions.
| Catalyst System | Solvent | Additive | Primary Product Regioisomer | Key Observation | Reference |
|---|---|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | CH₃CN / H₂O | None | 1,4-disubstituted | Classic "click" conditions, high yield. | frontiersin.org |
| [Cp*RuCl(PPh₃)₂] | Toluene or DMF | None | 1,5-disubstituted | Standard conditions for RuAAC, complementary regioselectivity to CuAAC. | nih.govresearchgate.net |
| Cu(I) acetate | Toluene | In situ generated HOAc | 1,4-disubstituted | The in situ formed acetic acid plays a crucial activating role. | rsc.org |
| Ag(I) salt | Aqueous medium | PCy₃ (ligand) | 1,4-disubstituted | Demonstrates a copper-free approach to the 1,4-isomer. | rsc.org |
| CuI-NHC complex | DMSO / MES buffer | Cucurbit nih.govuril | 1,4-disubstituted | Catalyst activity can be switched 'off' and 'on'. | nih.govresearchgate.net |
| Tosyl azide | H₂O | TMEDA (weak base) | 1,4,5-trisubstituted | Environmentally friendly procedure for forming 5-thiolated triazoles. | nih.gov |
Advanced Research Applications and Future Directions for 4 Cyclopropyl 1h 1,2,3 Triazole
Role of 4-Cyclopropyl-1H-1,2,3-triazole as a Synthetic Synthon in Organic Transformations
The this compound moiety serves as a versatile synthon in organic synthesis, offering a platform for the construction of more complex molecular architectures. The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a synthetic operation. The triazole ring itself, often synthesized via the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a stable and aromatic core. nih.govchemijournal.commdpi.comnih.gov The cyclopropyl (B3062369) group, on the other hand, introduces a three-dimensional element and can influence the molecule's conformational properties and metabolic stability.
The reactivity of the triazole ring allows for further functionalization. For instance, the nitrogen atoms of the triazole can undergo alkylation, providing access to a variety of N-substituted derivatives. acs.org Additionally, the C-H bond on the triazole ring can be a site for functionalization, although this is less common. The true versatility of this compound as a synthon lies in its ability to be incorporated into larger molecules through the "click chemistry" approach, where the cyclopropyl-containing alkyne or azide (B81097) is a key building block. nih.govchemijournal.comnih.gov This allows for the modular assembly of complex structures with diverse functionalities.
Application in Coordination Chemistry and Ligand Design
The 1,2,3-triazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. The introduction of a cyclopropyl group at the 4-position can modulate the electronic properties and steric hindrance of the resulting ligand, thereby influencing the geometry and reactivity of the metal complex. Triazole-based ligands have been shown to form stable complexes with a variety of metals, and these complexes have found applications in catalysis and materials science. chemijournal.comresearchgate.net
Integration into Functional Materials and Polymer Science
The unique properties of this compound make it an attractive component for the development of functional materials and polymers. The triazole ring is known for its high thermal stability and ability to participate in hydrogen bonding, which can contribute to the ordering and stability of materials. mdpi.com The incorporation of the cyclopropyl group can further enhance these properties and introduce new functionalities.
One area of interest is the use of cyclopropyl-triazole derivatives in the synthesis of polymers. mdpi.com These polymers can be prepared by polymerizing monomers containing the this compound unit. The resulting polymers may exhibit interesting properties such as high thermal stability, specific recognition capabilities, and unique mechanical properties. For example, glycopolymers with a 1,2,3-triazole linkage have been synthesized and shown to have a high affinity for proteins. nih.gov Furthermore, triazole-containing polymers are being explored for applications in organic light-emitting diodes (OLEDs), solar cells, and as heat-resistant materials. researchgate.netresearchgate.net
Exploration in Catalytic Systems and Organocatalysis
The 1,2,3-triazole scaffold has emerged as a privileged structure in the design of catalysts, including organocatalysts. Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. nih.govnih.gov The triazole ring can act as a hydrogen bond donor or acceptor, or as a Brønsted base, facilitating various organic transformations. The presence of a cyclopropyl group can influence the catalyst's activity and selectivity by altering its steric and electronic environment.
Researchers are exploring the use of this compound derivatives as organocatalysts for a range of reactions, including asymmetric synthesis. nih.gov The goal is to develop efficient, selective, and environmentally friendly catalytic systems. For instance, enolate-mediated organocatalytic [3 + 2]-cycloaddition reactions have been developed for the synthesis of substituted 1,2,3-triazoles. nih.gov The modular nature of triazole synthesis allows for the facile creation of libraries of potential organocatalysts with varying substituents, including the cyclopropyl group, to fine-tune their catalytic performance.
Strategies for In-situ Metal Contaminant Management in Click Chemistry Products
A significant challenge in the application of copper-catalyzed click chemistry is the removal of residual copper from the final product, which can be toxic and interfere with downstream applications. acs.orgresearchgate.netreddit.com This is particularly crucial in the synthesis of materials for biological or electronic applications. In-situ metal contaminant management strategies aim to remove the metal catalyst from the reaction mixture without the need for extensive purification steps.
Several methods are being explored for in-situ copper removal. One approach involves the use of solid-supported catalysts or scavengers. nih.govyoutube.com For example, a polymer-based copper catalyst has been developed that can be easily separated from the product by filtration. nih.gov Another strategy is the use of chelating agents that selectively bind to the copper ions, facilitating their removal. nih.govresearchgate.net For water-soluble products, dialysis against a solution of a chelating agent like EDTA is a common technique. researchgate.netresearchgate.net Electrochemical methods have also been shown to be effective for the quantitative removal of copper from polymer solutions. acs.org Furthermore, the use of bimetallic systems, such as a Cu/Fe catalyst, can reduce copper contamination as the iron acts as a redox scavenger. organic-chemistry.org
| Method | Description | Advantages | References |
| Solid-Supported Catalysts | The copper catalyst is immobilized on a solid support, such as a polymer resin. | Easy separation of the catalyst from the reaction mixture by filtration. | nih.gov |
| Metal Scavengers | Functionalized silica (B1680970) or other materials that selectively bind to metal ions are added to the reaction mixture. | High efficiency in removing metal contaminants. | youtube.com |
| Chelating Agents | Molecules like EDTA are added to the reaction mixture to form stable complexes with copper ions. | Effective for removing dissolved copper ions. | nih.govresearchgate.net |
| Dialysis | The product solution is dialyzed against a copper-free solution, often containing a chelating agent. | Suitable for purifying water-soluble macromolecules. | researchgate.netresearchgate.net |
| Electrochemical Methods | An electric current is used to deposit the copper ions onto an electrode. | Can achieve almost quantitative removal of copper. | acs.org |
| Bimetallic Systems | A second metal, such as iron, is used in conjunction with the copper catalyst to act as a scavenger. | Reduces the amount of leached copper in the final product. | organic-chemistry.org |
Novel Methodologies for Structural Diversification and Library Synthesis
The development of novel synthetic methodologies is crucial for expanding the chemical space and accessing new derivatives of this compound. This allows for the creation of diverse libraries of compounds for screening in various applications, such as drug discovery and materials science. nih.govacs.org
Recent advancements in synthetic chemistry have provided new tools for the structural diversification of triazoles. frontiersin.orgmdpi.comorganic-chemistry.org These include the development of new catalytic systems for the azide-alkyne cycloaddition, as well as alternative, metal-free synthetic routes. nih.govrsc.orgacs.org For example, methods for the synthesis of 1,5-disubstituted-1,2,4-triazoles and 2,4,5-triaryl-2,4-dihydro-3H-1,2,4-triazol-3-ones have been reported. researchgate.net One-pot, multi-component reactions are particularly attractive for library synthesis as they allow for the rapid assembly of complex molecules from simple starting materials. acs.orgorganic-chemistry.org Furthermore, the use of automated synthesis platforms can significantly accelerate the generation and purification of large compound libraries. nih.gov The ability to generate diverse libraries of this compound derivatives is essential for exploring the full potential of this versatile scaffold in various scientific disciplines.
Q & A
Basic Research Questions
Q. How can the synthesis of 4-cyclopropyl-1H-1,2,3-triazole via CuAAC be optimized for high yields?
- Methodological Answer : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is commonly used. Key parameters include:
- Solvent system : A 1:1 mixture of THF and water ensures solubility and reaction efficiency .
- Catalyst loading : Copper sulfate (1.14 mmol) and sodium ascorbate (1.14 mmol) in a 1:1 molar ratio with reactants .
- Temperature and time : Stirring at 85°C for 96 hours in a pressure tube achieves >80% yield .
- Work-up : Extraction with CH₂Cl₂, washing with brine, and precipitation with pentane minimize impurities .
Q. What purification strategies effectively remove copper catalyst residues from 1,2,3-triazole products?
- Methodological Answer :
- Ammonia washing : Stirring with NH₄OH removes Cu(II) traces, but residual paramagnetic effects may persist in NMR spectra .
- Methyl triflate derivatization : Converting the triazole to a triazolium salt via reaction with methyl triflate improves copper removal, as shown by sharper ¹³C-NMR signals (line widths: 1–2 Hz vs. 2–4 Hz for untreated samples) .
Q. Which crystallographic techniques are recommended for structural elucidation of this compound derivatives?
- Methodological Answer :
- Data collection : Use a Bruker APEX II CCD diffractometer with Cu Kα radiation (λ = 1.5418 Å) at 100 K for high-resolution data .
- Refinement : SHELXTL (Bruker) or SHELXL (open-source) for anisotropic displacement refinement of non-H atoms. Hydrogen atoms are positioned geometrically .
- Validation : Deposit structures in the Cambridge Crystallographic Data Centre (CCDC) for public access (e.g., CCDC 1896662 and 1896671) .
Advanced Research Questions
Q. How can paramagnetic effects in NMR spectra of CuAAC-synthesized triazoles be analyzed and mitigated?
- Methodological Answer :
- Line-width analysis : Compare ¹H- and ¹³C-NMR line widths before and after purification. For example:
- Untreated samples: ¹H line widths = 20.3 Hz (adamantyl); ¹³C line widths = 2–4 Hz .
- Post-methyl triflate treatment: ¹H line widths = 4.12–20.55 Hz; ¹³C line widths = 1–2 Hz .
- Paramagnetic broadening : Attributable to Cu(II) adducts at the triazole C5 position, confirmed by missing ¹³C resonances for cyclopropyl and triazole moieties in untreated samples .
Q. How should torsional angle abnormalities in XRD structures of this compound derivatives be interpreted?
- Methodological Answer :
- Electronic density analysis : Abnormalities in torsional angles (e.g., between triazole and cyclopropyl groups) may indicate unmodeled electronic effects. Use orthogonal methods like DFT calculations to validate experimental data .
- Refinement checks : Ensure anisotropic displacement parameters (ADPs) are properly modeled. High Rint values (>0.17) suggest data quality issues; re-refine with SHELXL or test for twinning .
Q. What strategies improve the metabolic stability of this compound derivatives?
- Methodological Answer :
- Substituent design : Incorporate lipophilic groups (e.g., adamantyl) to enhance membrane permeability and metabolic resistance .
- Derivatization : Convert triazoles to triazolium salts (e.g., using methyl triflate) to reduce reactivity and improve solubility in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
